4-Amino-N-MethylbenzenemethaneSulphomamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-MethylbenzenemethaneSulphomamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its pale yellow to pale beige color and solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-MethylbenzenemethaneSulphomamide typically involves the reaction of 4-nitro-N-methylbenzenemethanesulfonamide with reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often include a temperature range of 25-30°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-MethylbenzenemethaneSulphomamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: NaBH4 in methanol at 0-5°C.
Substitution: SOCl2 in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated sulfonamide derivatives.
Scientific Research Applications
4-Amino-N-MethylbenzenemethaneSulphomamide is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of 4-Amino-N-MethylbenzenemethaneSulphomamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-N-MethylbenzenemethaneSulphomamide can be compared with other similar compounds, such as:
4-Amino-N-Methylbenzenesulfonamide: Similar structure but different functional groups.
N-Methyl-4-Aminosulfabenzamide: Similar functional groups but different molecular arrangement.
Sumatriptan Aminophenyl Impurity: Used as an intermediate in the synthesis of Sumatriptan.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
109909-35-7 |
---|---|
Molecular Formula |
C11H11Br |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.